Cas no 19767-69-2 (5β-Androstane-3β,17α-diol)

5β-Androstane-3β,17α-diol is a steroid metabolite derived from the androstane skeleton, featuring hydroxyl groups at the 3β and 17α positions. This compound is of interest in biochemical and endocrinological research due to its role as an intermediate in steroid hormone metabolism. Its structural configuration influences its binding affinity and metabolic pathways, making it valuable for studying steroidogenesis and enzyme interactions. The 5β-reduced structure enhances its stability in certain biological matrices, facilitating analytical applications. Researchers utilize this diol to investigate regulatory mechanisms in steroid metabolism, particularly in relation to androgenic and glucocorticoid pathways. Its well-defined chemical properties support its use as a reference standard in chromatographic and mass spectrometric analyses.
5β-Androstane-3β,17α-diol structure
5β-Androstane-3β,17α-diol structure
Product name:5β-Androstane-3β,17α-diol
CAS No:19767-69-2
MF:C19H32O2
MW:292.456186294556
CID:2031556
PubChem ID:9857253

5β-Androstane-3β,17α-diol Chemical and Physical Properties

Names and Identifiers

    • (3beta,5beta,17alpha)-Androstane-3,17-diol
    • 5Β-ANDROSTANE-3Β,17Α-DIOL
    • 19767-69-2
    • DTXSID10431902
    • 5?-ANDROSTANE-3?,17?-DIOL
    • SCHEMBL6450951
    • 5beta-androstan-3beta,17alpha-diol
    • (1R,3aS,3bR,5aR,7S,9aS,9bS,11aS)-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthrene-1,7-diol
    • 5β-Androstane-3β,17α-diol
    • Inchi: InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3
    • InChI Key: CBMYJHIOYJEBSB-UHFFFAOYSA-N
    • SMILES: CC12CCC3C(CCC4CC(O)CCC34C)C1CCC2O

Computed Properties

  • Exact Mass: 292.240230259Da
  • Monoisotopic Mass: 292.240230259Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų
  • XLogP3: 4.2

Experimental Properties

  • Color/Form: Needle crystal. It is isolated from male urine and has no physiological activity
  • Solubility: Not determined.

5β-Androstane-3β,17α-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A637765-50mg
5β-Androstane-3β,17α-diol
19767-69-2
50mg
$ 1515.00 2022-06-07
A2B Chem LLC
AE82001-50mg
5β-Androstane-3α,17β-diol
19767-69-2
50mg
$1929.00 2024-04-20
TRC
A637765-5mg
5β-Androstane-3β,17α-diol
19767-69-2
5mg
$ 195.00 2022-06-07
A2B Chem LLC
AE82001-5mg
5β-Androstane-3α,17β-diol
19767-69-2
5mg
$350.00 2024-04-20

Additional information on 5β-Androstane-3β,17α-diol

5β-Androstane-3β,17α-diol (CAS No. 19767-69-2): A Comprehensive Scientific Overview

5β-Androstane-3β,17α-diol (CAS 19767-69-2) is a steroid derivative belonging to the androstane family, characterized by its unique 3β,17α-diol configuration. This compound has garnered significant attention in biochemical research due to its potential role in metabolic pathways and endocrine modulation. Its molecular structure, featuring a 5β-reduced backbone, distinguishes it from other androstane derivatives, making it a subject of interest in steroid chemistry and pharmacology.

Recent studies highlight the compound's relevance in discussions about steroid metabolism and enzyme interactions, particularly in the context of 17α-hydroxysteroid dehydrogenase (17α-HSD) activity. Researchers are exploring its potential as a biomarker or intermediate in steroidogenic pathways, aligning with growing public interest in hormonal health and precision medicine. The compound's 3β-hydroxy and 17α-hydroxy groups contribute to its polarity, influencing its solubility and binding affinity—a topic frequently queried in academic forums and search engines.

From a synthetic perspective, 5β-Androstane-3β,17α-diol serves as a precursor or reference standard in the development of steroid-based therapeutics. Its CAS 19767-69-2 identifier is often searched in chemical databases by professionals investigating steroid isomerism or biotransformation processes. Notably, the 5β-configuration is associated with reduced biological activity compared to its 5α-counterpart, a distinction that fuels debates in structure-activity relationship (SAR) studies—a trending topic in drug discovery circles.

In analytical chemistry, this compound is utilized as a calibration standard for mass spectrometry and chromatography, addressing the demand for reliable quantification methods in endocrinology research. Online searches frequently link 19767-69-2 to discussions about steroid analysis techniques, reflecting its practical utility in laboratories. Furthermore, its stability under physiological conditions makes it a candidate for probing steroid-protein interactions, a niche yet rapidly evolving field.

Emerging trends connect 5β-Androstane-3β,17α-diol to broader conversations about natural product derivatives and sustainable synthesis. With increasing searches for eco-friendly steroid production, researchers are examining its biosynthetic routes in microorganisms—an area overlapping with industrial biotechnology. The compound’s presence in certain marine organisms has also sparked interest in marine steroidomics, tapping into the popularity of ocean-derived bioactive molecules.

Regulatory and safety profiles of CAS 19767-69-2 are often queried by compliance officers and researchers. While not classified as hazardous, proper handling protocols are emphasized in chemical safety databases, aligning with global workplace safety trends. The compound’s non-endocrine-disrupting properties (unlike some synthetic steroids) make it a safer focus for environmental toxicity studies—a hot topic in green chemistry initiatives.

In conclusion, 5β-Androstane-3β,17α-diol represents a multifaceted tool for advancing steroid science. Its structural uniqueness continues to inspire research across metabolomics, drug development, and analytical method validation, addressing both academic curiosities and industrial needs. As interest grows in personalized hormone therapies and steroid fingerprinting, this compound’s scientific footprint is poised to expand further.

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